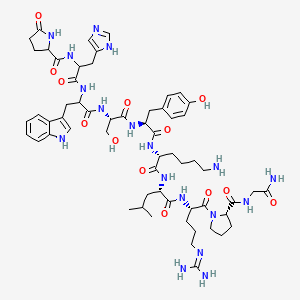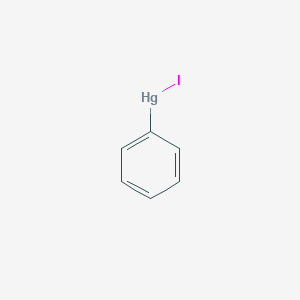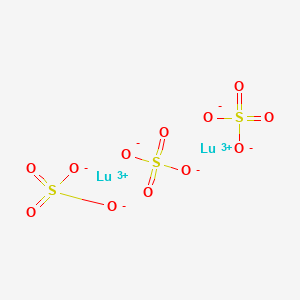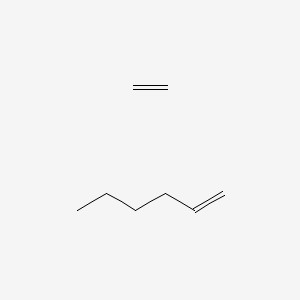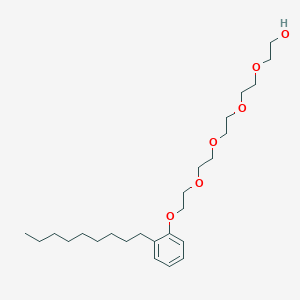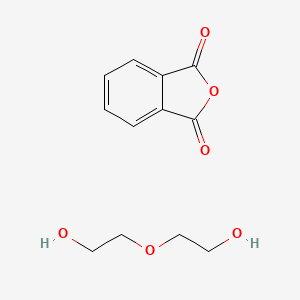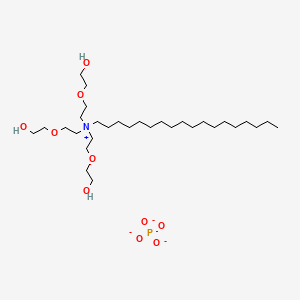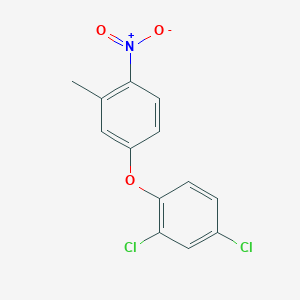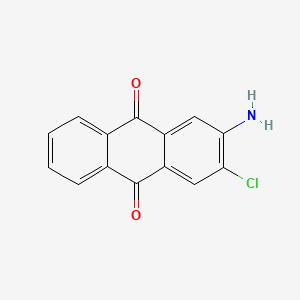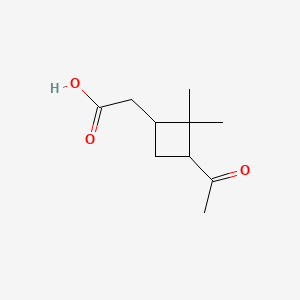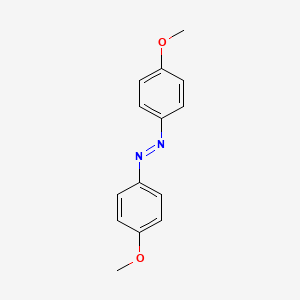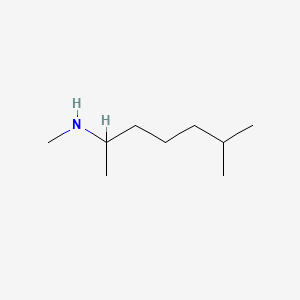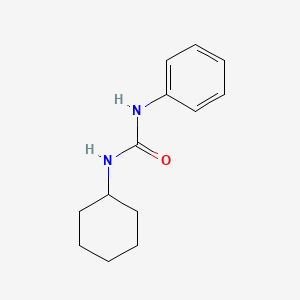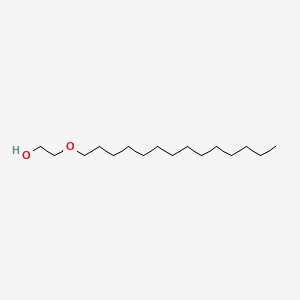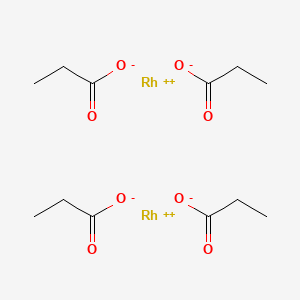
Rhodium(II) propionate
説明
Rhodium(II) propionate is a coordination compound with the formula Rh₂(O₂CCH₂CH₃)₄ , where O₂CCH₂CH₃ represents the propionate ion. This dark green powder exhibits slight solubility in polar solvents, including water. It serves as a catalyst for the cyclopropanation of alkenes and is a well-studied example of a transition metal carboxylate complex .
Synthesis Analysis
Rhodium(II) propionate can be synthesized by heating hydrated rhodium(III) chloride in acetic acid (CH₃COOH) . The reaction proceeds as follows: [ \text{RhCl₃} \cdot 3H₂O + 4CH₃COOH \rightarrow \text{Rh₂(O₂CCH₂CH₃)₄} + 4HCl + 7H₂O ]
Molecular Structure Analysis
The structure of Rhodium(II) propionate features a pair of rhodium atoms, each with octahedral molecular geometry . Four acetate oxygen atoms, water, and a Rh–Rh bond (length: 2.39 Å) define this geometry. The water adduct is exchangeable, and other Lewis bases can bind to the axial positions .
Chemical Reactions Analysis
Rhodium(II) propionate participates in various chemical reactions, including C–H amination reactions . It serves as a practical nitrene precursor, leading to the formation of oxazolidinones and chiral amines. The reaction proceeds via a concerted pathway involving Rh–nitrene species that undergo C–H insertion. Notably, the rate-limiting step is the C–H insertion process. Additionally, competitive by-product formation occurs due to an intermolecular reaction between the Rh–nitrene species and the N-mesyloxycarbamate anion .
科学的研究の応用
Interaction with Enzymes
- Inhibition of Enzymes : Rhodium(II) propionate has been shown to irreversibly inhibit enzymes that have essential sulfhydryl groups in or near their active site, suggesting its potential as a biochemical tool in enzyme-related studies (Howard, Spring, & Bear, 1976).
Antitumor Activity
- Effect on Ehrlich Tumor Cells : Studies have indicated that Rhodium(II) propionate can inhibit DNA synthesis in Ehrlich tumor cells, highlighting its potential in cancer research (장일무, 우원식, & Woo, 1976).
- Inhibition of DNA and RNA Synthesis : Research has found that Rhodium(II) propionate blocks not only DNA synthesis but also RNA synthesis, providing insights into its mechanism of action in antitumor activities (Erck et al., 1974).
Thermodynamic Properties
- Thermal Decomposition : The thermal decomposition characteristics of Rhodium(II) propionate have been analyzed, contributing to the understanding of its stability and behavior under various conditions (Kitchens & Bear, 1970).
Hydrophobicity and Biological Activity
- Correlation with Antitumor Activity : The solubility characteristics and hydrophobicity of Rhodium(II) propionate have been correlated with its antitumor activity and toxicity, providing insights into the relationship between chemical properties and biological activities (Howard et al., 1977).
Controlled Release Systems
- Drug Delivery : Rhodium(II) propionate has been incorporated into controlled release systems, such as hydroxyapatite matrices, for potential use in targeted chemotherapy (Burgos, Belchior, & Sinisterra, 2002).
Catalytic Applications
- Carbonylation Reactions : Rhodium(II) propionate has been studied for its selectivity in carbonylation reactions, particularly in the production of ethyl propionate (Scurrell & Hauberg, 1982).
Apoptosis Induction
- Effect on Leukemia Cells : Research on Rhodium(II) propionate has shown its ability to induce apoptosis in leukemia cell lines, suggesting its therapeutic potential (Kim, Barros, & Zyngier, 2002).
Radiation Potentiation
- Radiation-Induced Cell Killing : Studies have shown that Rhodium(II) propionate can potentiate radiation-induced killing of bacterial cells, offering potential applications in radiation therapy (Richmond, Farrell, & Mahtani, 1989).
特性
IUPAC Name |
propanoate;rhodium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H6O2.2Rh/c4*1-2-3(4)5;;/h4*2H2,1H3,(H,4,5);;/q;;;;2*+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZUXFCJJLUGLA-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Rh+2].[Rh+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O8Rh2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953224 | |
| Record name | Rhodium(2+) propanoate (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodium(II) propionate | |
CAS RN |
31126-81-5 | |
| Record name | Rhodium, tetrakis[μ-(propanoato-κO:κO′)]di-, (Rh-Rh) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31126-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodium, tetrakis(mu-propionato)di-, (Rh-Rh) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031126815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodium(2+) propanoate (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



